

CAS number and registry information for 3,5-Dimethylheptan-4-one

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Compound of Interest

Compound Name: 3,5-Dimethylheptan-4-one

Cat. No.: B095985

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An In-depth Technical Guide to 3,5-Dimethylheptan-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **3,5-Dimethylheptan-4-one**. The information is curated to be a valuable resource for professionals in the fields of chemical research and drug development.

Core Registry Information

3,5-Dimethylheptan-4-one is a branched aliphatic ketone. Its fundamental identification and structural details are summarized below.



Identifier	Value
CAS Number	19549-84-9[1][2][3]
IUPAC Name	3,5-Dimethylheptan-4-one[2]
Molecular Formula	C ₉ H ₁₈ O[2]
Molecular Weight	142.24 g/mol [2][4][5]
Canonical SMILES	CCC(C)C(=O)C(C)CC[2]
InChI Key	VZXXYILNWWRSGE-UHFFFAOYSA-N[1]
Synonyms	Di-sec-butyl ketone, 4-Heptanone, 3,5-dimethyl-[3][5][6]

Physicochemical and Spectroscopic Data

A compilation of key physical, chemical, and spectroscopic properties of **3,5-Dimethylheptan-4-one** is presented in the following tables.

Physical Properties

Property	Value	Source
Appearance	Clear, colorless liquid	INVALID-LINK
Boiling Point	162 °C	INVALID-LINK
Density	0.826 g/cm ³	INVALID-LINK
Flash Point	46 °C	INVALID-LINK
Refractive Index	1.4154 - 1.4174	INVALID-LINK
Melting Point	-18.52 °C (estimate)	INVALID-LINK

Computed Properties



Property	Value	Source
XLogP3-AA	2.7	INVALID-LINK
Hydrogen Bond Donor Count	0	INVALID-LINK
Hydrogen Bond Acceptor Count	1	INVALID-LINK
Rotatable Bond Count	4	INVALID-LINK
Exact Mass	142.135765193 Da	INVALID-LINK
Topological Polar Surface Area	17.1 Ų	INVALID-LINK

Spectroscopic Data

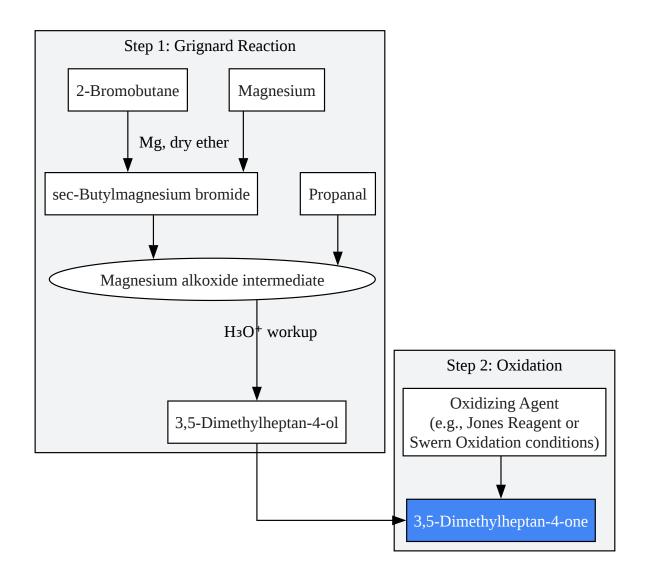
Spectrum Type	Data Source
Mass Spectrometry (GC-MS)	NIST Mass Spectrometry Data Center[7]
Infrared (IR) Spectrum	NIST WebBook[1]
¹ H NMR Spectrum	Wiley (available via PubChem)[7]

Synthesis of 3,5-Dimethylheptan-4-one

A common and logical synthetic route to **3,5-Dimethylheptan-4-one** involves a two-step process: the Grignard reaction to form the precursor secondary alcohol, **3,5-dimethylheptan-4-ol**, followed by its oxidation to the target ketone.

Synthetic Pathway Overview





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Caption: Two-step synthesis of **3,5-Dimethylheptan-4-one**.

Detailed Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of **3,5- Dimethylheptan-4-one** based on standard organic chemistry laboratory techniques.

Step 1: Synthesis of 3,5-Dimethylheptan-4-ol via Grignard Reaction







This procedure outlines the formation of a Grignard reagent from 2-bromobutane and its subsequent reaction with propanal.

Materials:

- Magnesium turnings
- Iodine crystal (as initiator)
- 2-Bromobutane
- Anhydrous diethyl ether
- Propanal
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer, and the entire apparatus is flame-dried under an inert atmosphere (e.g., nitrogen or argon).
- Grignard Reagent Formation: Magnesium turnings and a small crystal of iodine are placed in the flask. A solution of 2-bromobutane in anhydrous diethyl ether is added to the dropping funnel. A small amount of the 2-bromobutane solution is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. The remaining 2-bromobutane solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes.
- Reaction with Aldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of propanal in anhydrous diethyl ether is added to the dropping funnel and then added dropwise to the stirred Grignard reagent, maintaining a low temperature.



- Workup: After the addition of propanal is complete, the reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
- Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3,5-dimethylheptan-4-ol. The product can be further purified by distillation.

Step 2: Oxidation of 3,5-Dimethylheptan-4-ol to 3,5-Dimethylheptan-4-one

Two common methods for the oxidation of secondary alcohols to ketones are the Jones oxidation and the Swern oxidation.

Method A: Jones Oxidation

Materials:

- 3,5-Dimethylheptan-4-ol
- Acetone
- Jones reagent (a solution of chromium trioxide in sulfuric acid and water)
- Isopropyl alcohol
- Sodium bicarbonate
- · Diethyl ether

Procedure:

- Reaction Setup: 3,5-Dimethylheptan-4-ol is dissolved in acetone in a flask equipped with a magnetic stirrer and cooled in an ice bath.
- Oxidation: Jones reagent is added dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 30°C. The addition is continued until the orange-red color of the Jones reagent persists.



- Quenching: The excess oxidant is quenched by the dropwise addition of isopropyl alcohol until the orange color disappears.
- Workup: The acetone is removed by rotary evaporation. Water is added to the residue, and the mixture is extracted with diethyl ether.
- Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude 3,5-Dimethylheptan-4-one can be purified by distillation.

Method B: Swern Oxidation

Materials:

- Oxalyl chloride
- Anhydrous dichloromethane (DCM)
- Dimethyl sulfoxide (DMSO)
- 3,5-Dimethylheptan-4-ol
- Triethylamine (Et₃N)

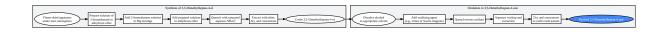
Procedure:

- Activation of DMSO: A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C in a
 dry ice/acetone bath under an inert atmosphere. A solution of DMSO in anhydrous DCM is
 added dropwise.
- Alcohol Addition: A solution of 3,5-dimethylheptan-4-ol in anhydrous DCM is added dropwise to the activated DMSO solution at -78 °C.
- Base Addition: After stirring for a period, triethylamine is added dropwise to the reaction mixture. The mixture is then allowed to warm to room temperature.



- Workup: Water is added to the reaction mixture, and the organic layer is separated. The aqueous layer is extracted with DCM.
- Purification: The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Experimental Workflow Diagram



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Caption: General experimental workflow for the synthesis of **3,5-Dimethylheptan-4-one**.

Applications and Relevance

While specific applications of **3,5-Dimethylheptan-4-one** in drug development are not extensively documented in publicly available literature, its structural features make it a potentially valuable intermediate in organic synthesis. For researchers and drug development professionals, its utility can be considered in the following contexts:

- Chemical Intermediate: As a ketone with branched alkyl chains, it can serve as a starting
 material or a key building block for the synthesis of more complex molecules with potential
 biological activity. The carbonyl group is a versatile functional handle for a variety of chemical
 transformations, including reductive aminations, Wittig reactions, and aldol condensations,
 allowing for the construction of diverse molecular scaffolds.
- Flavor and Fragrance Industry: It is also noted for its use as a flavoring agent.



Conclusion

3,5-Dimethylheptan-4-one is a well-characterized chemical compound with established physical and spectroscopic properties. Its synthesis is achievable through standard and reliable organic chemistry methodologies. While direct applications in the pharmaceutical industry are not prominent, its role as a versatile chemical intermediate suggests its potential as a valuable tool for synthetic chemists in the exploration of novel molecular entities for drug discovery and other research endeavors. This guide provides the foundational technical information required for its synthesis and handling in a research setting.

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